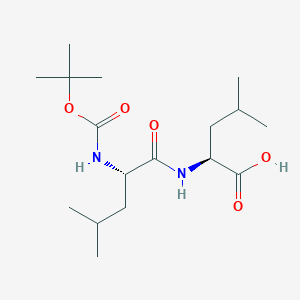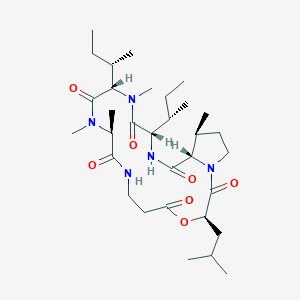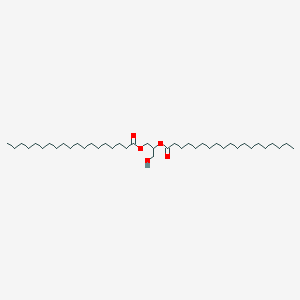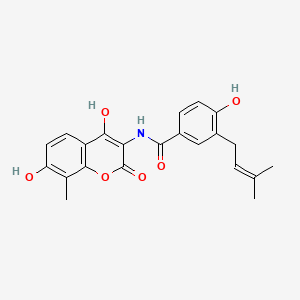
Novobiocic acid
Descripción general
Descripción
El ácido novobiocinico es un derivado del antibiótico novobiocina, que es producido por el actinomiceto Streptomyces niveus. El ácido novobiocinico es la forma aglicona de la novobiocina, lo que significa que es el componente no azucarado de la molécula. La propia novobiocina es conocida por su capacidad de inhibir la ADN girasa bacteriana, lo que la convierte en un antibiótico potente .
Aplicaciones Científicas De Investigación
El ácido novobiocinico tiene varias aplicaciones de investigación científica, entre ellas:
Química: Se utiliza como material de partida para la síntesis de diversos derivados y análogos.
Biología: El ácido novobiocinico se estudia por sus interacciones con enzimas y proteínas, en particular la ADN girasa.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como antibiótico y su papel en la inhibición de la ADN girasa bacteriana.
Industria: El ácido novobiocinico se utiliza en el desarrollo de nuevos antibióticos y otros compuestos farmacéuticos
Mecanismo De Acción
El ácido novobiocinico ejerce sus efectos inhibiendo la subunidad GyrB de la enzima ADN girasa bacteriana. Esta inhibición bloquea la actividad trifosfatasa de adenosina (ATPasa) de la enzima, impidiendo la transducción de energía necesaria para la replicación y reparación del ADN. Como resultado, las células bacterianas no pueden proliferar, lo que lleva a su muerte .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Novobiocic acid interacts with various enzymes and proteins. It is known to inhibit the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction . This interaction is crucial for its role in biochemical reactions. The antibiotic activity of this compound depends on the presence and position of the carbamyl group .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to block nucleic acid binding to Polymerase theta (Polθ) and inhibit stimulation of its ATPase activity . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a non-competitive inhibitor of ATP hydrolysis . It binds to an allosteric site to block DNA binding, both in vitro and in cells . These binding interactions with biomolecules lead to changes in gene expression and enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the biosynthesis of novobiocin . It interacts with enzymes such as the GyrB subunit of the bacterial DNA gyrase enzyme
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido novobiocinico puede prepararse a partir de la novobiocina mediante hidrólisis catalizada por bases. Este proceso implica la descomposición de la novobiocina en su forma aglicona mediante la eliminación de la parte de azúcar en condiciones básicas .
Métodos de producción industrial: La producción industrial de ácido novobiocinico suele implicar la fermentación de Streptomyces niveus, seguida de procesos de extracción y purificación para aislar la novobiocina. La novobiocina se somete entonces a una hidrólisis catalizada por bases para obtener ácido novobiocinico .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido novobiocinico se somete a diversas reacciones químicas, entre ellas:
Oxidación: El ácido novobiocinico puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el ácido novobiocinico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución suelen implicar reactivos como halógenos, ácidos y bases.
Productos principales formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Comparación Con Compuestos Similares
Compuestos similares:
Clorobiocina: Otro antibiótico aminocumarínico que inhibe la ADN girasa.
Coumermicina A1: Similar a la novobiocina, se dirige a la subunidad GyrB de la ADN girasa.
Albamicina: Un sinónimo de novobiocina, con propiedades y mecanismos de acción similares
Singularidad: El ácido novobiocinico es único debido a su inhibición específica de la subunidad GyrB de la ADN girasa, lo que lo convierte en una herramienta valiosa para el estudio de la replicación y reparación del ADN bacteriano. Su forma aglicona permite la exploración de las relaciones estructura-actividad y el desarrollo de nuevos derivados con mayor potencia .
Propiedades
IUPAC Name |
N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCFFEJWADWZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197541 | |
| Record name | Novobiocic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-23-4 | |
| Record name | Novobiocic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Novobiocic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Novobiocic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?
A1: this compound is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with this compound comprising the latter two components. []
Q2: How does the lack of the L-noviose sugar in this compound affect its biological activity?
A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that this compound and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []
Q3: Can this compound be modified to enhance the activity of other drugs?
A3: Research suggests that this compound and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclothis compound, formed from this compound by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []
Q4: How is this compound synthesized in nature?
A4: In the bacterium Streptomyces spheroides, this compound is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is this compound Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]
Q5: What are the key characteristics of the enzyme this compound Synthetase (NovL)?
A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []
Q6: Can this compound Synthetase utilize modified substrates to generate Novobiocin analogs?
A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []
Q7: Are there analytical techniques to monitor the formation of this compound and related intermediates?
A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including this compound, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []
Q8: What is known about the genetic basis of Novobiocin and this compound production?
A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.
Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?
A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
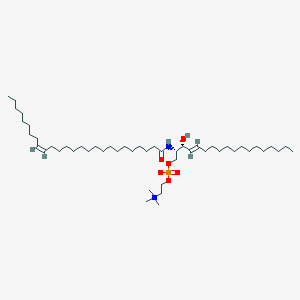
![N-[[1-(5-fluoropentyl)-1H-indol-3-yl]carbonyl]-L-valine, ethyl ester](/img/structure/B3025897.png)
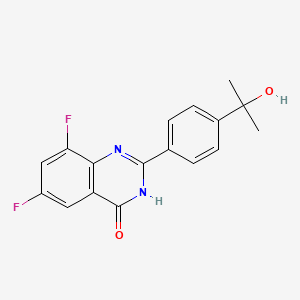
![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)
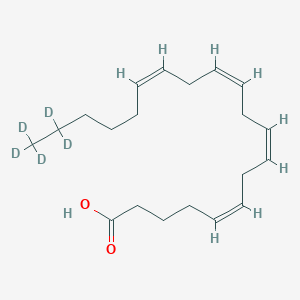

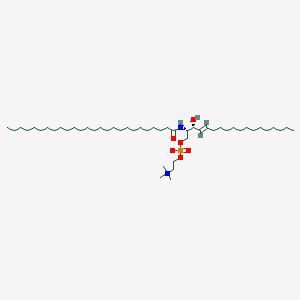
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

